(3,3-Difluoro-1-methylcyclobutyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,3-difluoro-1-methylcyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O/c1-5(4-9)2-6(7,8)3-5/h9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAWZBDZCFSXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-35-6 | |

| Record name | (3,3-Difluoro-1-methyl-cyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3,3-Difluoro-1-methylcyclobutyl)methanol chemical properties

An In-Depth Technical Guide to (3,3-Difluoro-1-methylcyclobutyl)methanol: A Key Building Block for Modern Drug Discovery

Abstract

This compound is a specialized chemical building block of increasing importance in medicinal chemistry. The strategic incorporation of a gem-difluorinated cyclobutane motif offers a unique combination of conformational rigidity and metabolic stability, addressing common challenges in drug development. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its strategic applications. Tailored for researchers and drug development professionals, this document synthesizes structural analysis, established chemical principles, and practical insights to illuminate the compound's value in creating novel therapeutics.

The Strategic Imperative: Fusing Fluorine and Cyclobutane in Drug Design

The design of small-molecule drugs is a multidimensional optimization problem. Medicinal chemists must concurrently refine a compound's potency, selectivity, and its absorption, distribution, metabolism, and excretion (ADME) properties. The this compound scaffold is a direct response to these challenges, leveraging the synergistic benefits of two powerful structural motifs: the cyclobutane ring and gem-difluoro substitution.

-

The Cyclobutane Scaffold: Imposing Conformational Order The four-membered cyclobutane ring is a strained, non-planar carbocycle.[1] Unlike flexible alkyl chains, its puckered three-dimensional structure can lock key pharmacophoric groups into a specific orientation, which can significantly enhance binding affinity to a biological target.[1][2] This conformational restriction reduces the entropic penalty of binding and can lead to improved potency and selectivity.[1]

-

Fluorine: The "Performance-Enhancing" Element The introduction of fluorine is a cornerstone of modern medicinal chemistry.[3] Its high electronegativity can profoundly alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life.[3] The gem-difluoro group (CF₂) is particularly effective in this role.

-

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby acidic groups and increase lipophilicity, which can be tuned to improve cell membrane permeability and oral bioavailability.[3]

-

Conformational Control: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, to stabilize a desired molecular conformation.[4]

-

The combination of these motifs in this compound provides a building block that is both structurally defined and metabolically robust, making it a highly valuable tool for lead optimization.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its core properties can be compiled from chemical supplier data and its structure allows for the prediction of its chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 1408076-35-6 | [5][6] |

| Alternate CAS | 1779935-13-5 | [7] |

| Molecular Formula | C₆H₁₀F₂O | [5] |

| Molecular Weight | 136.14 g/mol | [5][6] |

| Purity | Typically ≥97% | [6] |

| SMILES | C1C(CC1(F)F)(C)CO | [6] |

| Appearance | Not specified (expected to be a liquid or low-melting solid) | N/A |

| Boiling Point | Not published | [8][9] |

| Melting Point | Not published | [9] |

| Storage | Sealed in dry, 2-8°C | [8] |

Spectroscopic Characterization: A Guide to Structural Verification

For any researcher synthesizing or utilizing this compound, spectroscopic analysis is essential for confirming its identity and purity. Based on its structure, the following spectral signatures are expected:

-

¹H NMR: The proton NMR spectrum should display distinct signals corresponding to the four different proton environments: a singlet for the methyl (–CH₃) protons, a singlet for the alcohol (–OH) proton (which may be broad and exchangeable with D₂O), a singlet for the methylene (–CH₂OH) protons, and complex multiplets for the four protons on the cyclobutane ring.

-

¹³C NMR: The carbon NMR will be characterized by signals for the methyl carbon, the quaternary carbon bearing the methyl and hydroxymethyl groups, the methylene carbon of the alcohol, and the two sets of cyclobutane ring carbons. Critically, the carbon atom bearing the two fluorine atoms (CF₂) is expected to appear as a triplet due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum should show a single signal for the two magnetically equivalent fluorine atoms, confirming the gem-difluoro substitution pattern.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular peak ([M+H]+) corresponding to the molecular weight of 136.14. Fragmentation patterns would likely involve the loss of water, a hydroxymethyl radical, or cleavage of the cyclobutane ring.

Proposed Synthesis and Experimental Protocol

A robust synthesis of this compound can be envisioned from commercially available precursors using well-established chemical transformations. The following multi-step protocol outlines a logical and field-proven approach.

Workflow: Proposed Synthesis of this compound

Caption: A plausible 5-step synthetic workflow from a dicarboxylic acid precursor.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound on a laboratory scale.

Step 4: Gem-Difluorination of Methyl 1-methyl-3-oxocyclobutane-1-carboxylate

Causality: This is the key step for introducing the fluorine atoms. Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) is often chosen over Diethylaminosulfur trifluoride (DAST) for its enhanced thermal stability, reducing the risk of exothermic decomposition. The reaction converts a ketone to a geminal difluoride.

-

Preparation: In a fume hood, charge an oven-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet with Methyl 1-methyl-3-oxocyclobutane-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: Slowly add Deoxo-Fluor® (1.5 eq) dropwise via the dropping funnel over 30 minutes. Causality: Slow addition is critical to control the reaction exotherm.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This neutralizes the acidic byproducts and unreacted reagent. This step is highly exothermic and can release gas; extreme caution is required.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield Methyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate.

Step 5: Reduction of the Ester to the Primary Alcohol

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. It is chosen for its high reactivity and efficiency.

-

Preparation: In a fume hood, charge an oven-dried, three-neck flask with LiAlH₄ (2.0 eq) and anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Cooling: Cool the suspension to 0°C.

-

Substrate Addition: Dissolve the purified ester from Step 4 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching: Cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Causality: This procedure is designed to safely neutralize the excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate.

-

Purification: Stir the resulting slurry for 1 hour, then filter it through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved via chromatography if necessary.

Applications in Medicinal Chemistry: A Bioisosteric Powerhouse

The primary application of this compound is as a structural building block in the synthesis of complex drug candidates. Its value lies in its function as a bioisostere—a substituent that retains the essential biological activity of the group it replaces while offering improved physicochemical or metabolic properties.

Diagram: Bioisosteric Replacement Strategy

Caption: Replacing a metabolically weak group with the fluorinated scaffold.

-

Blocking Metabolic Oxidation: The gem-difluoro group at the 3-position of the cyclobutane ring acts as a non-oxidizable mimic of a methylene group or a carbonyl. When incorporated into a larger molecule, this feature can effectively block metabolic attack at that specific location, a common strategy for enhancing a drug's in vivo stability and duration of action.[3]

-

Mimicking Carbonyls and Alcohols: The polar C-F bonds of the CF₂ group can act as hydrogen bond acceptors, mimicking the electronic properties of a carbonyl group. The attached primary alcohol provides a hydrogen bond donor. This dual functionality allows the fragment to engage in polar interactions within a protein binding pocket while the rigid carbocyclic core maintains a precise geometry.

-

Fine-Tuning Lipophilicity and Solubility: Replacing a purely hydrocarbon group (like a tert-butyl or isopropyl group) with this fluorinated alcohol allows chemists to maintain or increase steric bulk while modulating lipophilicity and introducing a handle for improving aqueous solubility. This balance is critical for achieving optimal ADME properties.

Handling, Storage, and Safety

As a research chemical, this compound should be handled by trained personnel in a well-ventilated laboratory setting.

-

Safety: While specific toxicity data is not available, supplier safety data sheets indicate standard hazards for flammable organic compounds that can cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8°C to ensure long-term stability.[8]

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool for molecular engineering. It provides a pre-packaged solution to several persistent problems in drug discovery, namely metabolic instability and the need for precise conformational control. By combining the steric influence of a cyclobutane ring with the metabolic shielding of a gem-difluoro group, this building block enables the rational design of drug candidates with enhanced pharmacokinetic profiles and potentially greater efficacy. Its growing availability empowers researchers to explore novel chemical space and develop the next generation of therapeutics.

References

-

Alachem Co., Ltd. 1408076-35-6 | (3,3-Difluoro-1-Methyl-cyclobutyl)Methanol. [Link]

-

Synthonix. This compound - [D11741]. [Link]

-

Oreate AI Blog. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]

-

ResearchGate. Drug and drug candidates containing cyclobutane rings. [Link]

-

PubMed Central (PMC). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

AME Publishing Company. Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1408076-35-6 | (3,3-Difluoro-1-Methyl-cyclobutyl)Methanol - Alachem Co., Ltd. [alachem.co.jp]

- 6. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]

- 7. parchem.com [parchem.com]

- 8. arctomsci.com [arctomsci.com]

- 9. This compound - CAS:1408076-35-6 - Sunway Pharm Ltd [3wpharm.com]

An In-depth Technical Guide to (3,3-Difluoro-1-methylcyclobutyl)methanol: A Key Building Block for Modern Medicinal Chemistry

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3,3-Difluoro-1-methylcyclobutyl)methanol (CAS 1408076-35-6), a fluorinated building block of increasing importance in medicinal chemistry. The strategic incorporation of the 3,3-difluorocyclobutyl motif into drug candidates offers a powerful tool to modulate physicochemical and pharmacokinetic properties. This document delves into the compound's properties, provides a detailed, field-proven synthetic protocol, and explores its application in the design of novel therapeutics, with a particular focus on its potential role in the development of next-generation glucagon-like peptide-1 receptor (GLP-1R) agonists.

Introduction: The Strategic Value of Fluorinated Cycloalkanes

In the landscape of modern drug discovery, the use of small, saturated carbocycles like cyclobutanes has gained significant traction. These motifs introduce three-dimensionality, which can lead to improved target specificity and potency.[1] When combined with fluorine, the most electronegative element, the resulting structures offer a unique combination of properties. The introduction of a gem-difluoro group onto a cyclobutane ring, as seen in this compound, imparts profound effects on the molecule's electronic and metabolic profile.

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] This "metabolic blocking" can significantly enhance a drug's half-life and bioavailability. Furthermore, the two fluorine atoms alter the local electronic environment and can influence the acidity or basicity of nearby functional groups, potentially enhancing binding affinity to biological targets.[3] this compound serves as a versatile chiral building block to introduce this valuable moiety into complex drug molecules.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties is critical for its effective use in synthesis.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1408076-35-6 | [4][5][6] |

| Molecular Formula | C₆H₁₀F₂O | [4][5][7] |

| Molecular Weight | 136.14 g/mol | [4][7] |

| Appearance | Colorless to Yellow Liquid | [8] |

| Purity | Typically ≥95-97% | [5][9] |

| Storage | Sealed in dry, 2-8°C | [6][8] |

| SMILES | OCC1(C)CC(F)(F)C1 | [6] |

| InChI Key | CJAWZBDZCFSXMU-UHFFFAOYSA-N | [8] |

Note: Boiling point and density are not consistently reported across public sources and should be determined empirically.

Spectroscopic Data (Predicted)

While a publicly available, fully assigned spectrum for this specific molecule is not available, based on its structure, the following represents the expected NMR data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.65 (s, 2H): The two protons of the -CH₂OH group. The singlet nature arises from the absence of adjacent protons.

-

δ 2.60 - 2.80 (m, 2H): The two protons on the carbon adjacent to the CF₂ group, appearing as a multiplet due to coupling with the other ring protons and potentially the fluorine atoms.

-

δ 2.20 - 2.40 (m, 2H): The two protons on the carbon adjacent to the quaternary carbon, appearing as a multiplet.

-

δ 1.30 (s, 3H): The three protons of the methyl group.

-

δ 1.50 (br s, 1H): The hydroxyl proton, which may be broad and its chemical shift can vary with concentration and solvent.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 123.5 (t, JCF ≈ 245 Hz): The CF₂ carbon, appearing as a triplet due to the strong one-bond coupling to the two fluorine atoms.

-

δ 68.0 (s): The -CH₂OH carbon.

-

δ 40.0 (t, JCF ≈ 25 Hz): The two carbons adjacent to the CF₂ group, appearing as a triplet due to two-bond fluorine coupling.

-

δ 38.5 (s): The quaternary carbon C(CH₃)(CH₂OH).

-

δ 22.5 (s): The methyl carbon.

-

Safety and Handling

This compound is classified as a flammable liquid and can cause skin and eye irritation.[6][8]

-

GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6][8]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves. Store in a cool, dry place away from ignition sources.[9]

Synthesis and Manufacturing

While several chemical suppliers offer this compound, indicating established manufacturing processes, the detailed synthetic route is not widely published in peer-reviewed literature. Drawing from established principles of organic synthesis for analogous structures, a robust and logical synthetic pathway can be proposed.

The most logical approach involves the fluorination of a suitable cyclobutanone precursor.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative, expert-devised procedure based on known chemical transformations. It should be optimized and validated in a laboratory setting.

Step 1: Synthesis of Ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate

-

Precursor: Start with commercially available ethyl 1-methyl-3-oxocyclobutane-1-carboxylate.

-

Apparatus: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Procedure: a. Dissolve the starting ketoester (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to -78 °C using a dry ice/acetone bath. b. Slowly add diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq) via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. c. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. d. Monitor the reaction by TLC or GC-MS until the starting material is consumed. e. Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). f. Extract the aqueous layer with DCM (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield the desired difluorinated ester.

Step 2: Reduction to this compound

-

Apparatus: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Procedure: a. Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C. b. Dissolve the ethyl 3,3-difluoro-1-methylcyclobutane-1-carboxylate (1.0 eq) from the previous step in anhydrous THF. c. Add the ester solution to the LiAlH₄ suspension dropwise, maintaining the temperature at 0 °C. d. After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. e. Monitor the reaction by TLC. f. Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). g. Stir the resulting mixture vigorously for 1 hour until a white precipitate forms. h. Filter the solid through a pad of Celite®, washing the filter cake with THF. i. Concentrate the filtrate under reduced pressure to yield the crude product. j. Purify by silica gel column chromatography or distillation under reduced pressure to obtain pure this compound.

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a crucial building block. Its value lies in introducing the 3,3-difluoro-1-methylcyclobutyl moiety into a larger drug candidate.

Rationale for Use: The "Fluorine and Four-Membered Ring" Advantage

The combination of the cyclobutane ring and the gem-difluoro group offers several advantages in drug design:

-

Metabolic Stability: The CF₂ group acts as an effective isostere for a methylene group (CH₂) but is resistant to oxidative metabolism. This can prevent the formation of unwanted metabolites and increase the drug's in vivo half-life.[2]

-

Conformational Constraint: The cyclobutane ring is less flexible than an open alkyl chain, which can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity for its target.

-

Modulation of Lipophilicity: While highly fluorinated motifs can increase lipophilicity, the small and polar nature of the gem-difluoro group can offer a nuanced modulation of this property, often improving cell permeability without drastically increasing non-specific binding.[1]

-

pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of proximal functional groups, which can be critical for optimizing target binding or solubility.

Illustrative Application: Synthesis of a GLP-1 Receptor Agonist Fragment

Small-molecule GLP-1 receptor agonists are a major focus in the treatment of type 2 diabetes and obesity.[7] The unique properties of the difluorocyclobutyl group make it an attractive component for these molecules. Below is a hypothetical workflow demonstrating how this compound could be used.

Caption: Workflow for incorporating the building block into a larger drug scaffold.

This workflow illustrates a common strategy where the primary alcohol of the title compound is first converted into a better leaving group (e.g., a tosylate). This activated intermediate can then be used to alkylate a nitrogen or oxygen atom on a core heterocyclic scaffold, a common feature in many small-molecule drugs. The resulting fragment, now containing the desired 3,3-difluoro-1-methylcyclobutyl moiety, can be further elaborated into the final drug candidate.

Conclusion

This compound is a prime example of a modern building block designed to address key challenges in medicinal chemistry. Its unique structure provides a means to enhance metabolic stability, control conformation, and fine-tune physicochemical properties. The synthetic pathways, while requiring specialized reagents, are based on reliable and scalable chemical transformations. For researchers and drug development professionals, this compound represents a valuable tool in the rational design of more effective and safer therapeutics, particularly in competitive areas such as metabolic disease.

References

-

Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry, 68(7). Retrieved from [Link]

-

PubChem. (n.d.). C6H10F2O - Explore. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 1408076-35-6 | (3,3-Difluoro-1-Methyl-cyclobutyl)Methanol. Retrieved from [Link]

-

Synthonix. (n.d.). This compound - [D11741]. Retrieved from [Link]

- Google Patents. (2020). WO 2020/185738 A1.

-

Miao, L., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

Sources

- 1. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]

- 2. This compound - CAS:1408076-35-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1408076-35-6|this compound|BLD Pharm [bldpharm.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Methanol Solvent Properties [macro.lsu.edu]

- 6. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]

- 9. Design, synthesis, and biological evaluation of a potential long-acting glucagon-like peptide-1 (GLP-1) analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Elucidation of the Chemical Structure of (3,3-Difluoro-1-methylcyclobutyl)methanol

Introduction: The Significance of Fluorinated Cyclobutanes in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] This has made fluorinated motifs, particularly gem-difluorinated structures, highly valuable in the fields of medicinal chemistry and materials science.[3] The cyclobutane ring, a "puckered" four-membered carbocycle, offers a unique three-dimensional scaffold that is increasingly utilized in drug design.[2] The combination of these two features in molecules like (3,3-Difluoro-1-methylcyclobutyl)methanol (Figure 1) presents a compelling building block for the synthesis of novel chemical entities. This guide provides an in-depth, practical overview of the analytical methodologies required for the unambiguous structure elucidation of this compound.

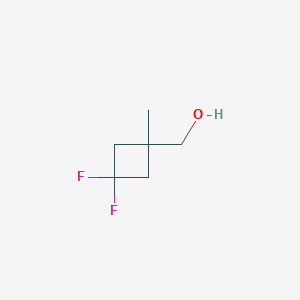

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Strategic Approach to Structure Elucidation

A multi-technique approach is essential for the comprehensive characterization of this compound. The elucidation process relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle.

Caption: Workflow for the structure elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Characterization

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the fluorine environments in this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by 2D techniques like COSY and HSQC, will provide a complete picture of the molecule's connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring atoms.

Experimental Protocol:

-

Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).[4]

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.6 | Singlet | 2H | -CH₂OH | Protons on the carbon bearing the hydroxyl group, deshielded by the oxygen atom. |

| ~2.4 - 2.1 | Multiplet | 4H | -CH₂-CF₂-CH₂- | Cyclobutane ring protons, showing complex splitting due to geminal and vicinal coupling, as well as coupling to fluorine. |

| ~1.5 | Singlet | 1H | -OH | Hydroxyl proton, chemical shift can be variable and may broaden or exchange with D₂O. |

| ~1.2 | Singlet | 3H | -CH₃ | Methyl group protons on the quaternary carbon. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of different carbon environments. The presence of fluorine will cause characteristic splitting of the signals for nearby carbons.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~120 | Triplet (¹JCF ≈ 280-300 Hz) | -CF₂- | Carbon directly bonded to two fluorine atoms, exhibiting a large one-bond coupling constant. |

| ~70 | Singlet | -CH₂OH | Carbon of the hydroxymethyl group, deshielded by the oxygen. |

| ~45 | Triplet (²JCF ≈ 20-25 Hz) | -C(CH₃)(CH₂OH)- | Quaternary carbon, showing smaller two-bond coupling to the fluorine atoms. |

| ~35 | Triplet (²JCF ≈ 20-25 Hz) | -CH₂-CF₂- | Methylene carbons adjacent to the difluorinated carbon, showing two-bond C-F coupling. |

| ~20 | Singlet | -CH₃ | Methyl carbon. |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is crucial for confirming the presence and environment of the fluorine atoms.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Reference the spectrum to an external standard like CFCl₃ (0 ppm).[6]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -90 to -110 | Singlet (proton-decoupled) | -CF₂- | The two fluorine atoms are chemically equivalent, resulting in a single peak in the proton-decoupled spectrum. |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.

Experimental Protocol (EI-MS):

-

Introduce a dilute solution of the sample into the mass spectrometer.

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate and detect the resulting ions based on their mass-to-charge ratio (m/z).

Expected Data:

-

Molecular Ion (M⁺): A peak at m/z = 136, corresponding to the molecular formula C₆H₁₀F₂O.[7]

-

Key Fragmentation Pathways:

| Predicted m/z | Proposed Fragment Ion |

| 136 | [C₆H₁₀F₂O]⁺ (Molecular Ion) |

| 121 | [C₅H₇F₂O]⁺ |

| 119 | [C₆H₉F₂]⁺ |

| 105 | [C₅H₇F₂]⁺ |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, particularly the hydroxyl (-OH) group.

Experimental Protocol:

-

Obtain the spectrum of the neat liquid sample as a thin film between two KBr or NaCl plates.[9]

-

Alternatively, acquire the spectrum of a dilute solution in a suitable solvent (e.g., CCl₄).

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 | O-H stretch (broad) | Alcohol (-OH) |

| ~2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1470-1430 | C-H bend | Aliphatic (CH₂, CH₃) |

| ~1250-1000 | C-F stretch (strong) | gem-Difluoro (-CF₂) |

| ~1050 | C-O stretch | Primary Alcohol |

The broadness of the O-H stretching band is indicative of hydrogen bonding.[10] The strong absorption in the 1250-1000 cm⁻¹ region is a characteristic feature of C-F bonds.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively map out the carbon-hydrogen framework and the fluorine substitution pattern. Mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation. Finally, IR spectroscopy offers a quick and definitive confirmation of the presence of the key hydroxyl functional group. The congruence of data from these independent techniques provides a high degree of confidence in the assigned structure.

References

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

Grygorenko, O. O., et al. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Wiley Online Library. [Link]

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage. [Link]

-

Mykhailiuk, P. K., et al. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link]

-

Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (n.d.). The Royal Society of Chemistry. [Link]

-

Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Smith, A. M. R., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

- WO 2020/185738 A1. (2020).

-

This compound. (n.d.). Synthonix. [Link]

-

Chernykh, A. V., et al. (2026). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. [Link]

-

Smith, A. M. R., et al. (n.d.). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

-

Grygorenko, O. O., et al. (2019). The Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. ResearchGate. [Link]

-

Grygorenko, O. O., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry. [Link]

-

19F NMR Reference Standards. (n.d.). University of Wisconsin-Madison. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

(3,3-Difluoro-1-Methyl-cyclobutyl)Methanol. (n.d.). Alachem Co., Ltd. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

¹H NMR Spectrum (1D, 300 MHz, H₂O, predicted) (HMDB0060303). (n.d.). Human Metabolome Database. [Link]

-

Infrared spectroscopy. (n.d.). The Royal Society of Chemistry. [Link]

-

FTIR spectrum of liquid methanol CH₃OH. (n.d.). ResearchGate. [Link]

-

Infrared spectra of methanol, ethanol, and n-propanol. (n.d.). NIST. [Link]

-

Falk, M., & Whalley, E. (1961). Infrared Spectra of Methanol and Deuterated Methanols in Gas, Liquid, and Solid Phases. The Journal of Chemical Physics. [Link]

-

Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Clark, J. (n.d.). Infrared spectrum of methanol. Doc Brown's Chemistry. [Link]

-

(2s,3s)-(+)-(3-phenylcyclopropyl)methanol. (n.d.). Organic Syntheses. [Link]

-

Clark, J. (n.d.). Mass spectrum of methanol. Doc Brown's Chemistry. [Link]

-

Benzenemethanol, 3,4-difluoro-. (n.d.). NIST WebBook. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. chem.washington.edu [chem.washington.edu]

- 6. colorado.edu [colorado.edu]

- 7. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]

- 8. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. edu.rsc.org [edu.rsc.org]

- 10. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to (3,3-Difluoro-1-methylcyclobutyl)methanol: A Key Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of (3,3-difluoro-1-methylcyclobutyl)methanol, a fluorinated building block of increasing importance for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, logical synthetic strategies, and the rationale for its application in medicinal chemistry, grounded in established scientific principles.

Core Molecular Profile

This compound is a saturated carbocyclic alcohol featuring a gem-difluoro substituted cyclobutane ring. This specific arrangement of atoms imparts unique stereoelectronic properties that are highly sought after in the design of novel therapeutics. The introduction of the difluoromethyl group can significantly influence a molecule's conformational preference, metabolic stability, lipophilicity, and acidity/basicity (pKa), all critical parameters in drug design.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀F₂O | [1][2][3][4][5] |

| Molecular Weight | 136.14 g/mol | [1][2][3][4][5] |

| CAS Number | 1408076-35-6 | [1][2][3][4][5] |

| Canonical SMILES | CC1(CO)CC(F)(F)C1 | [2][3] |

| Purity (Typical) | ≥97% | [2][4] |

| Storage | Sealed in dry, 2-8°C | [3] |

Strategic Importance in Medicinal Chemistry

The cyclobutane motif is a valuable scaffold in drug design due to its rigid, three-dimensional structure, which can help to lock in a specific conformation for optimal binding to a biological target. The addition of gem-difluoro substitution offers several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism by cytochrome P450 enzymes. This can enhance the half-life and overall bioavailability of a drug candidate.

-

Bioisosterism: The CF₂ group can act as a bioisostere for a carbonyl group (ketone) or a methylene group, but with altered electronic properties. This allows for the fine-tuning of a molecule's interaction with its target protein.

-

Modulation of Physicochemical Properties: Fluorination typically increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The specific substitution pattern of this compound provides a unique balance of these properties.

Synthesis and Characterization

While specific, detailed public-domain synthetic procedures for this compound are not extensively documented, a logical and efficient synthesis can be devised from commercially available starting materials, such as 3,3-difluorocyclobutanecarboxylic acid or its esters. The following proposed synthetic workflow is based on established and reliable organic chemistry transformations.

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound involves the reduction of a suitable carboxylic acid or ester precursor. A key intermediate, 3,3-difluoro-1-methylcyclobutanecarboxylic acid, can be synthesized from 3,3-difluorocyclobutanecarboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3,3-Difluoro-1-methylcyclobutanecarboxylic acid

-

Esterification: 3,3-Difluorocyclobutanecarboxylic acid is first converted to its corresponding methyl or ethyl ester to protect the acidic proton and facilitate the subsequent alkylation step. This can be achieved under standard Fischer esterification conditions (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).

-

α-Methylation: The ester is then deprotonated at the α-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The resulting enolate is then quenched with an electrophilic methyl source, such as methyl iodide, to introduce the methyl group.

-

Hydrolysis: The methyl ester of 3,3-difluoro-1-methylcyclobutanecarboxylic acid is subsequently hydrolyzed back to the carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

Step 2: Reduction to this compound

-

Reduction: The 3,3-difluoro-1-methylcyclobutanecarboxylic acid is reduced to the corresponding primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) is typically required for this transformation. Alternatively, a borane reagent such as borane-tetrahydrofuran complex (BH₃·THF) can be used.

-

Work-up and Purification: The reaction is carefully quenched, followed by an aqueous work-up to remove inorganic byproducts. The crude product is then purified, typically by silica gel column chromatography, to yield pure this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure of the molecule. The ¹H NMR spectrum would show characteristic signals for the methyl, methylene, and hydroxyl protons. The ¹³C NMR would confirm the presence of the six carbon atoms in their unique chemical environments, and the ¹⁹F NMR would provide information about the fluorine atoms.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic broad absorption band for the hydroxyl (-OH) group and C-F stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

Applications and Future Outlook

This compound serves as a versatile building block for the synthesis of more complex molecules. Its primary alcohol functional group allows for a wide range of subsequent chemical transformations, including:

-

Oxidation to the corresponding aldehyde or carboxylic acid.

-

Conversion to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions.

-

Esterification or etherification to introduce new functional groups.

The incorporation of the this compound moiety into drug candidates has the potential to address common challenges in drug development, such as poor metabolic stability and off-target effects. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of unique fluorinated building blocks like this compound is expected to become increasingly prevalent in the field of medicinal chemistry.

References

-

Alachem Co., Ltd. (3,3-Difluoro-1-Methyl-cyclobutyl)Methanol. [Link]

-

Synthonix. This compound - [D11741]. [Link]

-

Chemical-Suppliers.com. (3,3-Difluoro-1-methyl-cyclobutyl)methanol | CAS 1408076-35-6. [Link]

Sources

- 1. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]

- 4. Methanol synthesis - Patent US-7786180-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cn.canbipharm.com [cn.canbipharm.com]

Spectroscopic Characterization of (3,3-Difluoro-1-methylcyclobutyl)methanol: A Technical Guide

Introduction

(3,3-Difluoro-1-methylcyclobutyl)methanol, a fluorinated aliphatic alcohol, represents a class of compounds of increasing interest in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, a thorough structural and spectroscopic characterization of such molecules is paramount for their application in drug discovery and development. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the principles behind the experimental choices and the interpretation of the resulting spectra. While direct experimental spectra for this specific molecule are not publicly available, this guide will present predicted data based on the analysis of closely related fluorinated cyclobutane derivatives and fundamental spectroscopic principles.

Molecular Structure and Key Features

The structure of this compound, with the chemical formula C₆H₁₀F₂O and a molecular weight of 136.14 g/mol , presents several key features that dictate its spectroscopic behavior.[1][2] The puckered cyclobutane ring, the gem-difluoro group at position 3, and the hydroxymethyl and methyl groups at the quaternary carbon C1 create a unique electronic and steric environment.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete characterization.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation:

-

Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.[3][4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm), or an external standard like CFCl₃ for ¹⁹F NMR (δ = 0.00 ppm).[5]

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate spectral width and acquisition time for each nucleus to ensure all signals are captured and well-resolved.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The number of scans will depend on the sample concentration.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling (e.g., using a broadband decoupler) is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

-

¹⁹F NMR: ¹⁹F is a high-abundance, high-sensitivity nucleus. A one-dimensional spectrum is usually sufficient. Proton decoupling can be used to simplify the spectrum by removing H-F couplings.

-

2D NMR (Optional but Recommended): Experiments such as COSY (Correlated Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H couplings can provide unambiguous assignments.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CH₂- (ring, C2 & C4) | 2.0 - 2.8 | Multiplet | |

| -CH₃ (methyl) | ~1.3 | Singlet | |

| -CH₂OH (methylene) | ~3.6 | Singlet | |

| -OH (hydroxyl) | Variable (1.5 - 4.0) | Broad Singlet |

Rationale for Predictions:

-

The cyclobutane ring protons are expected to appear as complex multiplets in the aliphatic region due to geminal and vicinal couplings, as well as potential coupling to the fluorine atoms.

-

The methyl group, being attached to a quaternary carbon, will appear as a singlet.

-

The methylene protons of the hydroxymethyl group are also attached to a quaternary carbon and are expected to be a singlet.

-

The chemical shift of the hydroxyl proton is concentration and solvent-dependent and will likely appear as a broad singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C1 (quaternary) | 40 - 50 | Singlet |

| C2 & C4 (ring methylene) | 30 - 40 | Triplet (²JCF) |

| C3 (CF₂) | 115 - 125 | Triplet (¹JCF) |

| -CH₃ (methyl) | 20 - 30 | Singlet |

| -CH₂OH (methylene) | 65 - 75 | Singlet |

Rationale for Predictions:

-

The most downfield signal will be from the C3 carbon directly bonded to two electronegative fluorine atoms, and it will appear as a triplet due to one-bond C-F coupling.

-

The C2 and C4 carbons will also be affected by the fluorine atoms, appearing as triplets due to two-bond C-F coupling.

-

The quaternary carbon C1 and the methyl and methylene carbons of the substituents will be further upfield.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a key identifier for fluorinated compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |

| CF₂ | -90 to -110 | Triplet (²JFH) |

Rationale for Predictions:

-

The chemical shift of gem-difluoro groups in cyclobutanes typically falls in this range. The signal will appear as a triplet due to two-bond coupling with the adjacent methylene protons of the cyclobutane ring.

Figure 2: A simplified workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the salt plates or solvent first, which is then subtracted from the sample spectrum.

-

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium to Strong |

| C-F stretch | 1350 - 1100 | Strong |

| C-O stretch (alcohol) | 1260 - 1000 | Strong |

Rationale for Predictions:

-

The most prominent feature will be the broad O-H stretching band, characteristic of an alcohol.[6][7]

-

Strong absorptions in the fingerprint region corresponding to C-F and C-O stretching will also be key identifying features.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

-

Ionization:

-

Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

-

Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.

-

-

Mass Analysis:

-

A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Predicted Mass Spectrum (Electron Ionization)

| m/z | Proposed Fragment | Notes |

| 136 | [M]⁺ | Molecular ion (may be weak or absent in EI) |

| 118 | [M - H₂O]⁺ | Loss of water |

| 105 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 70 | [M - C₂H₄F₂]⁺ | Cleavage of the cyclobutane ring |

Rationale for Predictions:

-

The molecular ion peak at m/z 136 is expected.

-

Common fragmentation pathways for alcohols include the loss of water and alpha-cleavage (loss of the hydroxymethyl group).

-

Fragmentation of the cyclobutane ring is also a likely pathway.

Figure 3: The complementary roles of different spectroscopic techniques.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing a combination of NMR, IR, and MS, is essential for its unambiguous structural confirmation. This technical guide has provided a detailed overview of the expected spectroscopic data and the underlying principles for their interpretation. The predicted data and experimental protocols outlined herein serve as a valuable resource for researchers and scientists working with this and other novel fluorinated compounds, facilitating their use in the advancement of drug discovery and materials science.

References

-

This compound - [D11741] - Synthonix. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. (URL: [Link])

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. (URL: [Link])

-

13C NMR Spectrum of methanol. Doc Brown's Chemistry. (URL: [Link])

-

IR spectra in the n OH stretching region of A)benzylalcohols,... - ResearchGate. (URL: [Link])

-

Acidity and Infrared Absorption of Fluorinated Alcohols. J. Am. Chem. Soc. (URL: [Link])

-

Surface chemistry of fluoroethanols II. A FTIR study of the reaction of 2,2,2-trifluoroethanol on Al2O3 surface. J. Mol. Struct. (URL: [Link])

-

Mass spectra of sila-cyclobutane and -cyclobutene derivatives. J. Chem. Soc., Dalton Trans. (URL: [Link])

-

IR: alcohols. University of Calgary. (URL: [Link])

-

Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. (URL: [Link])

Sources

- 1. Synthonix, Inc > 1408076-35-6 | this compound [synthonix.com]

- 2. (3,3-Difluoro-1-methyl-cyclobutyl)methanol 97% | CAS: 1408076-35-6 | AChemBlock [achemblock.com]

- 3. 1408076-35-6|this compound|BLD Pharm [bldpharm.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. doi.org [doi.org]

1H and 13C NMR of (3,3-Difluoro-1-methylcyclobutyl)methanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3,3-Difluoro-1-methylcyclobutyl)methanol

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity. The gem-difluoro cyclobutyl motif, in particular, serves as a valuable bioisostere for carbonyl groups and other functionalities. This compound is a key building block in this class, offering a synthetically versatile handle for further elaboration.[1] Unambiguous structural characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data. It explains the causal relationships between the molecule's unique structure—a puckered four-membered ring bearing a stereocenter and a difluorinated carbon—and the resulting spectral features. We will delve into predicted chemical shifts, explore the complexities of proton-fluorine (¹H-¹⁹F) and carbon-fluorine (¹³C-¹⁹F) coupling, and outline a robust experimental protocol for acquiring high-quality data.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that dictate its NMR signature. The cyclobutane ring is not planar but exists in a puckered conformation, leading to distinct axial and equatorial-like positions for the methylene protons.[2] The presence of a quaternary stereocenter at C1 and a gem-difluoro group at C3 renders the molecule chiral and introduces diastereotopicity for the methylene protons at C2 and C4.

Caption: Molecular structure of this compound.

These structural nuances mean that the four methylene protons are all chemically and magnetically non-equivalent, giving rise to four distinct signals, each coupled to each other and, significantly, to the fluorine atoms. The analysis, therefore, requires a departure from simple first-order splitting rules.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four main groups of signals corresponding to the methyl, methylene (ring), hydroxymethyl, and hydroxyl protons. The presence of fluorine atoms significantly influences the spectrum through long-range couplings.[3]

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Key Couplings |

| -OH | ~1.5 - 2.5 | Broad Singlet (s) | Exchanges with D₂O |

| -CH₃ (H₅) | ~1.2 | Singlet (s) | None |

| -CH₂OH (H₆) | ~3.5 | Singlet (s) or Triplet (t) | Coupling to -OH may be observed |

| Ring -CH₂- (H₂, H₄) | ~2.0 - 2.8 | Complex Multiplets (m) | ²JHH, ³JHH, ³JHF, ⁴JHF |

Causality and Field Insights:

-

-CH₃ (H₅): This group is attached to a quaternary carbon and is too distant to exhibit significant coupling to the fluorine atoms. Therefore, a clean singlet is expected.

-

-CH₂OH (H₆): These protons are adjacent to an electronegative oxygen atom, shifting their resonance downfield to approximately 3.5 ppm. In many solvents, the coupling to the hydroxyl proton is not resolved due to rapid chemical exchange, resulting in a singlet. Adding a drop of D₂O will cause the -OH signal to disappear and confirm this assignment.

-

Ring -CH₂- (H₂ and H₄): This is the most complex and informative region of the spectrum.

-

Chemical Nonequivalence: Due to the puckered ring and the C1 stereocenter, the two protons on C2 are diastereotopic, as are the two on C4. Furthermore, the C2 methylene group is not equivalent to the C4 methylene group. This results in four distinct proton signals.

-

Fluorine Coupling: The key diagnostic feature is the coupling to the fluorine atoms. We expect to see vicinal (³JHF) and potentially long-range (⁴JHF) couplings. The magnitude of these couplings is highly dependent on the dihedral angle between the C-H and C-F bonds.[2][4] This complex interplay of geminal (²JHH), vicinal (³JHH), and fluorine couplings (³JHF, ⁴JHF) will result in intricate, overlapping multiplets that cannot be interpreted by simple first-order analysis. Advanced 2D NMR techniques are essential for definitive assignment.

-

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. The most prominent feature is the large one-bond carbon-fluorine coupling (¹JCF) and smaller two- and three-bond couplings (²JCF, ³JCF).[5]

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (from ¹⁹F) | Key Couplings |

| -CH₃ (C₅) | ~25 | Quartet (q) | ³JCF ≈ 2-5 Hz |

| Ring -CH₂- (C₂, C₄) | ~40 | Triplet (t) | ²JCF ≈ 20-25 Hz |

| -C(CH₃)(CH₂OH) (C₁) | ~45 | Triplet (t) | ²JCF ≈ 20-25 Hz |

| -CH₂OH (C₆) | ~70 | Triplet (t) | ³JCF ≈ 3-5 Hz |

| -CF₂- (C₃) | ~120 | Triplet (t) | ¹JCF ≈ 240-260 Hz |

Causality and Field Insights:

-

C₃ (-CF₂-): The direct attachment of two highly electronegative fluorine atoms deshields this carbon significantly, pushing its chemical shift far downfield. The signal will be split into a prominent triplet due to coupling to the two fluorine atoms, with a characteristically large ¹JCF coupling constant of ~250 Hz. This is an unmistakable diagnostic peak.

-

C₂ and C₄ (Ring -CH₂-): These carbons are two bonds away from the fluorines and will exhibit a triplet splitting pattern due to ²JCF coupling, typically in the range of 20-25 Hz.

-

C₁ (Quaternary): This carbon is also two bonds away from the fluorines and is expected to show a similar triplet splitting pattern from ²JCF coupling.

-

C₅ and C₆ (-CH₃ and -CH₂OH): These carbons are three bonds removed from the fluorines. They will likely appear as small triplets or quartets due to ³JCF coupling, although this coupling may be small and not fully resolved in all cases.

Advanced NMR Experiments for Structural Confirmation

While 1D spectra provide foundational data, a multi-dimensional approach is required for complete and unambiguous assignment, validating the structure with the highest degree of confidence.

Caption: Recommended workflow for unambiguous NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, crucial for tracing the connectivity between the diastereotopic methylene protons on the cyclobutane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing definitive C-H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds. This is vital for assigning the quaternary carbon (C1) by observing correlations from the methyl (H₅) and hydroxymethyl (H₆) protons.

-

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): A powerful experiment that shows through-space correlations between protons and fluorine atoms, confirming the spatial arrangement of substituents on the ring.

-

¹⁹F-¹³C HMBC: Provides definitive evidence for the ²JCF and ³JCF couplings that are predicted in the 1D ¹³C spectrum.

Experimental Protocol: A Self-Validating System

This protocol is designed to yield high-quality, reproducible data for complete structural analysis.

1. Sample Preparation:

- Solvent Selection: Use deuterated chloroform (CDCl₃) or acetone-d₆ (approx. 0.6 mL). CDCl₃ is a good first choice, but acetone-d₆ can be better for avoiding overlap of the solvent residual peak with analyte signals.[6]

- Analyte Concentration: Weigh approximately 10-15 mg of this compound and dissolve it in the chosen NMR solvent in a 5 mm NMR tube.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

2. Instrument Configuration:

- Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe capable of ¹H, ¹³C, and ¹⁹F observation.

- Tuning and Matching: Ensure the probe is properly tuned and matched for all required nuclei (¹H, ¹³C, ¹⁹F, and ²H for the lock).

- Shimming: Perform automated or manual shimming to achieve optimal magnetic field homogeneity, ensuring sharp, symmetrical peaks.

- Temperature: Maintain a constant sample temperature, typically 298 K (25 °C).

3. Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled single-pulse with NOE (zgpg30).

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Relaxation Delay (d1): 2 seconds.

-

-

COSY:

-

Pulse Program: Standard gradient-selected COSY (cosygpqf).

-

Data Points: 2048 in F2, 256-512 in F1.

-

Number of Scans per Increment: 4-8.

-

-

HSQC:

-

Pulse Program: Gradient-selected with sensitivity enhancement (hsqcedetgpsisp2.3).

-

Spectral Width: ~12 ppm (F2, ¹H), ~180 ppm (F1, ¹³C).

-

¹JCH Coupling Constant: Optimized for ~145 Hz.

-

-

HMBC:

-

Pulse Program: Gradient-selected (hmbcgplpndqf).

-

Long-Range Coupling Delay: Optimized for 8 Hz (d6 = 0.0625 s).

-

Number of Scans per Increment: 16-32.

-

Conclusion

The NMR analysis of this compound is a prime example of how modern spectroscopy provides deep structural insight into complex fluorinated molecules. The key takeaways for the practicing scientist are the diagnostic signatures imparted by the fluorine atoms: the large ¹JCF coupling splitting the -CF₂- carbon into a downfield triplet, and the smaller multi-bond ²JCF and ³JCF couplings that act as reporters of connectivity throughout the carbon skeleton. While 1D NMR provides essential clues, a comprehensive 2D NMR workflow is not merely confirmatory but essential for the unambiguous assignment of the diastereotopic ring protons and the quaternary carbon. The protocols and predictive analyses outlined in this guide provide a robust framework for researchers in drug development and synthetic chemistry to confidently characterize this and related fluorinated building blocks.

References

-

Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4023–4033. [Link]

-

Thrasher, J. S. (2006). An Overview of Fluorine NMR. In Inorganic Fluorine Chemistry: Toward the 21st Century. American Chemical Society. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Kowalski, K., & Kaczmarek-Kędziera, A. (2021). NMR Studies of ¹⁹F Chemical Shifts and Coupling Constants in Cyclobutane Derivatives. Molecules, 26(16), 4979. [Link]

-

Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 87(17), 3884–3890. [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Synthonix. (n.d.). This compound. Product Page. [Link]

-

University of Wisconsin, Department of Chemistry. ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

The Synthetic Alchemist's Guide to Gem-Difluorocyclobutanes: From Core Principles to Advanced Applications

Foreword: The Rise of a Privileged Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design. The unique physicochemical properties conferred by this halogen—enhanced metabolic stability, modulated pKa, and improved binding affinity—have propelled a multitude of fluorinated compounds into the clinic.[1][2] Among the diverse array of fluorinated scaffolds, the gem-difluorocyclobutane moiety has emerged as a particularly valuable structural motif.[3][4] Its inherent three-dimensionality, coupled with the electronic effects of the geminal fluorine atoms, offers a powerful tool to navigate the complex challenges of drug development.[5][6] This guide provides an in-depth exploration of the core synthetic strategies for accessing gem-difluorocyclobutane derivatives, offering both theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative references.

Chapter 1: The Strategic Value of the Gem-Difluorocyclobutane Core

The gem-difluorocyclobutane unit is more than just a bioisostere for a carbonyl group or a simple lipophilic spacer. Its true power lies in the subtle interplay of its structural and electronic properties. The presence of the CF2 group can significantly enhance metabolic stability by blocking sites of oxidative metabolism, a critical consideration in optimizing drug pharmacokinetics.[7] A prime example is the FDA-approved drug Ivosidenib, where the gem-difluorocyclobutane motif was crucial for improving metabolic stability while maintaining potent inhibitory activity against mutant isocitrate dehydrogenase 1 (IDH1).[1][3]

Furthermore, the electron-withdrawing nature of the two fluorine atoms can influence the acidity or basicity of neighboring functional groups, which can be pivotal for optimizing target engagement and pharmacokinetic profiles.[6] The rigid, puckered conformation of the cyclobutane ring also serves to orient substituents in a well-defined three-dimensional space, a feature that can be exploited to enhance binding to biological targets.[5]

Chapter 2: Key Synthetic Strategies for Assembling the Gem-Difluorocyclobutane Core

The construction of the gem-difluorocyclobutane ring system has historically presented significant challenges. However, recent advances in synthetic methodology have provided a diverse toolkit for accessing these valuable scaffolds. This chapter will dissect the most prominent and effective strategies, providing a detailed examination of their mechanisms, scope, and limitations.

The Workhorse: Deoxyfluorination of Cyclobutanones

One of the most direct and widely employed methods for the synthesis of gem-difluorocyclobutanes is the deoxyfluorination of the corresponding cyclobutanone precursors. This transformation replaces the carbonyl oxygen with two fluorine atoms, directly installing the desired CF2 group.

Mechanism and Key Reagents:

The reaction typically proceeds via the formation of a gem-halofluoro or a related intermediate, followed by nucleophilic displacement to yield the difluorinated product. A variety of fluorinating agents can be employed, with sulfur-based reagents being particularly common.

-

Diethylaminosulfur Trifluoride (DAST) and its Analogs: DAST and its more thermally stable counterpart, Deoxo-Fluor, are widely used for this transformation. The reaction mechanism involves the initial attack of the carbonyl oxygen on the sulfur atom of the fluorinating agent, followed by a series of steps leading to the formation of the gem-difluoride.

-

Morpholinosulfur Trifluoride (MorphDAST): This reagent offers a safer alternative to DAST with comparable reactivity in many cases.[8]

Causality in Experimental Choices:

The choice of fluorinating agent and reaction conditions is critical for a successful deoxyfluorination. The substrate's electronic and steric properties can significantly influence the reaction's outcome. For sensitive substrates, milder reagents and lower temperatures are often necessary to prevent side reactions such as elimination or rearrangement. The solvent choice is also crucial, with non-polar, aprotic solvents like dichloromethane or toluene being commonly used.

Experimental Protocol: Deoxyfluorination of 3-Arylcyclobutanone with MorphDAST

-

Preparation: To a solution of 3-arylcyclobutanone (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere of nitrogen at -78 °C, add MorphDAST (1.5 equiv) dropwise.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1,1-difluorocyclobutane.

Table 1: Comparison of Common Deoxyfluorinating Agents

| Reagent | Structure | Typical Conditions | Advantages | Disadvantages |

| DAST | Et2NSF3 | CH2Cl2, -78 °C to rt | Readily available, effective | Thermally unstable, can lead to side reactions |

| Deoxo-Fluor | (MeOCH2CH2)2NSF3 | Toluene, rt to 80 °C | More thermally stable than DAST | Higher cost |

| MorphDAST | (CH2CH2)2O)SF3 | CH2Cl2, -78 °C to rt | Safer alternative to DAST | May be less reactive for some substrates |

A Modern Mainstay: Functionalization of 3,3-Difluorocyclobutanone